(1S,2R)-2-methoxycyclobutanamine;hydrochloride
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Overview
Description
(1S,2R)-2-methoxycyclobutanamine;hydrochloride is a chiral compound with significant interest in various fields of chemistry and biology. The compound’s unique stereochemistry, with specific (1S,2R) configuration, makes it a valuable subject for research and application in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-methoxycyclobutanamine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of continuous flow processes also enhances the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions: (1S,2R)-2-methoxycyclobutanamine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its stereochemistry and the presence of functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like sodium methoxide under basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, (1S,2R)-2-methoxycyclobutanamine;hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .
Biology: In biological research, the compound is investigated for its potential as a ligand in enzyme studies. Its ability to interact with specific enzymes makes it a useful tool for understanding enzyme mechanisms and developing enzyme inhibitors .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities .
Industry: In the industrial sector, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of (1S,2R)-2-methoxycyclobutanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1S,2R)-2-methoxycyclobutanamine;hydrochloride include (1S,2S)-2-methoxycyclobutanamine and (1R,2S)-2-methoxycyclobutanamine. These compounds share similar structural features but differ in their stereochemistry .
Uniqueness: The uniqueness of this compound lies in its specific (1S,2R) configuration, which imparts distinct chemical and biological properties. This stereochemistry influences its reactivity, binding affinity, and overall behavior in various applications .
Properties
Molecular Formula |
C5H12ClNO |
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Molecular Weight |
137.61 g/mol |
IUPAC Name |
(1S,2R)-2-methoxycyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-5-3-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m0./s1 |
InChI Key |
ZVONGBUZWDPLLF-UYXJWNHNSA-N |
Isomeric SMILES |
CO[C@@H]1CC[C@@H]1N.Cl |
Canonical SMILES |
COC1CCC1N.Cl |
Origin of Product |
United States |
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